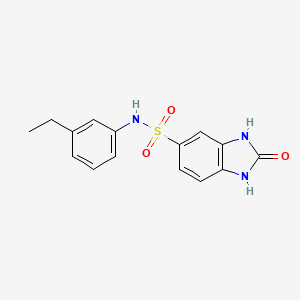![molecular formula C15H22N2O2S B5774679 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5774679.png)
2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide, also known as CX-5461, is a small molecule drug that has been developed as a potential anticancer agent. It was first discovered in 2009 by researchers at the Queensland Institute of Medical Research in Australia. The drug has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.
Mecanismo De Acción
2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide works by inhibiting the activity of RNA polymerase I, a key enzyme involved in the transcription of ribosomal RNA. This leads to the disruption of ribosome biogenesis, which in turn activates the DNA damage response pathway. The activation of this pathway ultimately leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to have a selective toxicity towards cancer cells, with minimal effects on normal cells. This is due to the fact that cancer cells are more dependent on ribosome biogenesis for their survival than normal cells. In addition, 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to induce DNA damage response pathways, leading to the activation of apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is its selective toxicity towards cancer cells, which makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is its potential toxicity towards normal cells, which may limit its use in certain clinical settings.
Direcciones Futuras
There are several potential future directions for the development of 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide as an anticancer agent. One area of research is the identification of biomarkers that can predict the response of cancer cells to the drug. Another area of research is the development of combination therapies that can enhance the efficacy of 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide. Finally, there is also interest in the development of 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide analogues that can improve the drug's pharmacokinetic properties and reduce its potential toxicity towards normal cells.
In conclusion, 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is a promising anticancer drug that has shown selective toxicity towards cancer cells in preclinical studies. Although there are limitations to its use, the drug has several potential future directions for development as an effective anticancer agent.
Métodos De Síntesis
2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is synthesized through a multi-step process involving the reaction of several chemical intermediates. The process starts with the reaction of cyclohexylamine and ethyl 2-bromoacetate to form N-cyclohexyl-ethyl 2-bromoacetamide. This intermediate is then reacted with thiophene-2-carboxylic acid to form the final product, 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide.
Aplicaciones Científicas De Investigación
2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to selectively target cancer cells by inhibiting the activity of RNA polymerase I, an enzyme that is essential for the production of ribosomal RNA. This leads to the disruption of ribosome biogenesis and the induction of DNA damage response pathways, ultimately resulting in cancer cell death. The drug has been tested in various preclinical models of cancer, including breast, ovarian, and pancreatic cancer, and has shown promising results in inhibiting tumor growth.
Propiedades
IUPAC Name |
2-(cyclohexanecarbonylamino)-4-ethyl-5-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-3-11-9(2)20-15(12(11)13(16)18)17-14(19)10-7-5-4-6-8-10/h10H,3-8H2,1-2H3,(H2,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPBAVQIZCUHMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-difluorophenyl)-2-[(4-methoxybenzyl)thio]acetamide](/img/structure/B5774597.png)

![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5774602.png)
![N-{[(3-pyridinylmethyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5774606.png)
![N'-[(3-methyl-2-thienyl)methylene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5774608.png)
![1-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B5774616.png)
![methyl 5-[(3,4-dimethoxybenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5774620.png)
![N-allyl-3-[(2-methyl-3-furoyl)hydrazono]butanamide](/img/structure/B5774625.png)
![2-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5774631.png)
![1-methyl-4-[(3-methylphenyl)sulfonyl]piperazine](/img/structure/B5774642.png)

![isopropyl 4-cyano-5-[(3-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5774658.png)
![7,7-dimethyl-2-(methylthio)-4-(1-pyrrolidinyl)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5774676.png)
